Pencolide

Description

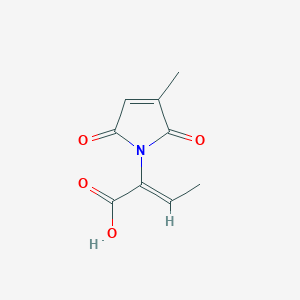

Structure

3D Structure

Properties

CAS No. |

61464-52-6 |

|---|---|

Molecular Formula |

C9H9NO4 |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

(Z)-2-(3-methyl-2,5-dioxopyrrol-1-yl)but-2-enoic acid |

InChI |

InChI=1S/C9H9NO4/c1-3-6(9(13)14)10-7(11)4-5(2)8(10)12/h3-4H,1-2H3,(H,13,14)/b6-3- |

InChI Key |

NFDKQFGUQFNACT-UTCJRWHESA-N |

Isomeric SMILES |

C/C=C(/C(=O)O)\N1C(=O)C=C(C1=O)C |

Canonical SMILES |

CC=C(C(=O)O)N1C(=O)C=C(C1=O)C |

Origin of Product |

United States |

Occurrence and Biogeographical Distribution of Pencolide Producing Microorganisms

Fungal Producers of Pencolide

Several fungal species and strains have been reported to produce this compound. The production can vary depending on the specific isolate and the culture conditions.

Penicillium sclerotiorum Strains and Natural Isolates

Penicillium sclerotiorum is a significant producer of this compound. Various strains and natural isolates of this species have been identified as sources of this compound. For instance, Penicillium sclerotiorum van Beyma, isolated from Brazilian cerrado soil samples, is known to produce this compound along with other secondary metabolites like sclerotiorin (B1681566) and isochromophilone VI. researchgate.netscielo.brscielo.br Research has focused on isolating and characterizing this compound from large-scale liquid cultures of P. sclerotiorum. researchgate.net This species is recognized for its ability to produce a wide array of bioactive secondary metabolites. scite.ainih.gov

Other Penicillium Species, Including Penicillium multicolor

Beyond Penicillium sclerotiorum, other Penicillium species are also known to produce this compound. Notably, Penicillium multicolor was an early identified producer of this nitrogen-containing metabolite. researchgate.netvulcanchem.comglobalauthorid.com Studies on Penicillium multicolor have detailed the isolation of this compound from its culture fluid. core.ac.uk Penicillium species in general are well-established sources of diverse secondary metabolites. scite.ainih.gov

Endophytic and Endolichenic Fungal Sources

This compound production extends to endophytic and endolichenic fungi. Endophytic fungi reside within plant tissues, while endolichenic fungi inhabit lichen thalli. teriin.orgmdpi.com These symbiotic fungi represent a promising source of bioactive metabolites, including pigments and potentially compounds like this compound. frontiersin.orgresearchgate.netfrontiersin.org While the search results specifically mention other metabolites from endolichenic Penicillium species, the broader context of these fungi as producers of diverse compounds supports the possibility of this compound isolation from such sources. researchgate.net

Marine-Derived Fungal Isolates

Marine environments have also yielded this compound-producing fungal isolates. Fungi derived from marine sources are known for their capacity to produce structurally unique and biologically active secondary metabolites. mdpi.comfrontiersin.orgmdpi.comnih.gov this compound has been reported as a maleimide (B117702) isolate from marine-derived Penicillium and seaweed endophytic fungi. wikipedia.org Penicillium species are among the dominant producers of various natural products isolated from marine habitats, including sediments and marine organisms. mdpi.commdpi.comnih.govsemanticscholar.orgresearchgate.netmdpi.com

Geographic Origins of this compound-Producing Strains

The geographical distribution of this compound-producing microorganisms is linked to the habitats of the fungal species involved.

Brazilian Cerrado Ecosystems as a Source

Brazilian cerrado ecosystems have been identified as a significant source of this compound-producing fungi, particularly Penicillium sclerotiorum. researchgate.netscielo.brscielo.brresearchgate.netscite.airesearchgate.net Isolates of P. sclerotiorum from the soil of the Brazilian cerrado have been the subject of research focusing on their production of antimicrobial substances, including this compound. researchgate.netscielo.brscielo.brresearchgate.netufba.br This highlights the importance of this biome as a source for the discovery of novel natural products from fungi.

Here is a summary table of some reported this compound-producing fungal sources:

| Fungal Species | Source Type | Geographic Origin (if specified) | Key Metabolites (including this compound) |

| Penicillium sclerotiorum | Natural Isolates, Soil | Brazilian Cerrado | This compound, Sclerotiorin, Isochromophilone VI |

| Penicillium multicolor | Culture Strain | Not specified in detail | This compound, Sclerotiorin, Isochromophilones, Multicolosic acid |

| Penicillium sp. | Endolichenic fungus | Not specified in detail | Pigments, potentially other bioactive compounds (contextual) |

| Penicillium sp. | Marine-derived, Seaweed endophyte | Not specified in detail | This compound (reported as isolate) |

| Penicillium sclerotiorum | Marine-derived, Sponge | Not specified in detail | Azaphilones (Penicilazaphilones, etc.), potentially this compound (contextual) |

| Penicillium sp. | Marine sediment | South China Sea | Various polyketides, alkaloids, terpenoids (contextual) |

Global Diversity of Isolation Environments

This compound, a maleimide compound, is a secondary metabolite primarily isolated from fungi, particularly those belonging to the Penicillium genus. The distribution of this compound-producing microorganisms spans various global environments, highlighting the ecological versatility of these fungi. Research findings indicate isolation from both terrestrial and marine ecosystems.

Terrestrial sources represent a significant origin for this compound-producing fungi. Penicillium species, known for their ubiquitous presence in soil and decaying organic matter, have been identified as producers of this compound. For instance, Penicillium sclerotiorum isolated from Brazilian cerrado soil samples was found to produce this compound. researchgate.netufba.brresearchgate.net Soil samples from Tokushima city, Tokushima Prefecture, Japan, also yielded an unidentified fungal strain (FKI-7363) from which this compound was isolated. nih.gov The Western Ghats of India, a region recognized for its rich biodiversity, is another terrestrial environment where pigment-producing fungi, including potentially this compound producers, have been explored, often isolated as endophytes from plants. researchgate.nethorizonepublishing.com Endophytic fungi, which inhabit plant tissues, represent a specific niche within terrestrial environments from which this compound producers can be isolated. horizonepublishing.comwikipedia.orgnih.govscispace.com

Marine environments also contribute to the diversity of this compound isolation sources. Fungi originating from the sea, including seaweed endophytic fungi, have been reported to produce this compound. researchgate.netwikipedia.org The unique conditions of marine habitats can lead to the production of secondary metabolites with novel structures and activities, including compounds like this compound. researchgate.net

The global isolation environments of this compound-producing microorganisms can be summarized as follows:

| Environment Type | Specific Source/Habitat | Geographical Location (Examples) | Producing Organism (Examples) |

| Terrestrial | Soil | Brazilian Cerrado, Japan | Penicillium sclerotiorum, Unidentified Fungus (FKI-7363) |

| Terrestrial | Plant Endophyte | Western Ghats, India | Penicillium species (potential) |

| Marine | Seaweed Endophyte | South China Sea coast | Seaweed endophytic fungi (Strain ZJ27) wikipedia.org |

| Terrestrial | Decaying Organic Material/Ubiquitous | Worldwide | Penicillium multicolor wikipedia.orgfrontiersin.org |

This table illustrates that this compound-producing fungi are not restricted to a single type of environment but are found across diverse ecological niches globally. The isolation from varied sources such as soil, plant endophytes, and marine organisms underscores the widespread distribution and ecological significance of these microorganisms.

Isolation and Purification Methodologies for Pencolide

Optimized Fermentation and Cultivation Strategies for Pencolide Production

The production of secondary metabolites like this compound by fungi is influenced by fermentation and cultivation conditions. Penicillium sclerotiorum has been identified as a source of this compound. scielo.brscielo.brresearchgate.net Studies have investigated the optimal conditions for fungal growth and metabolite production. For instance, P. sclerotiorum has been cultured in liquid media rich in glucose for fifteen days for the production of secondary metabolites, including this compound. scielo.brresearchgate.net Another study utilized a liquid medium containing dextrose, peptone, KH₂PO₄, MgSO₄·7H₂O, and NaCl, with growth taking place for fifteen days. scielo.br

The influence of cultivation and nutritional conditions on the production of fungal colorants, which can include compounds like sclerotiorin (B1681566) and this compound, has been investigated. researchgate.netresearchgate.net While specific detailed research findings on optimized fermentation parameters solely for maximizing this compound yield are not extensively detailed in the search results, the general approach involves cultivating the producing fungus in a suitable liquid medium for a specific duration. scielo.brresearchgate.net The use of epigenetic modifiers has also been explored to enhance the production of secondary metabolites in fungi, although the direct impact on this compound yield specifically requires further detailed study. frontiersin.orgmdpi.com

Advanced Extraction Techniques from Fungal Biomass and Culture Broths

Following fermentation, the extraction of this compound from the fungal culture is a critical step. This compound can be found in both the fungal biomass and the culture broth. nih.gov A common approach involves extracting the culture with an organic solvent. Ethyl acetate (B1210297) is frequently used for the extraction of secondary metabolites from fungal cultures. scielo.brresearchgate.netfrontiersin.orgcabidigitallibrary.org

One method describes extracting the culture medium of P. sclerotiorum with ethyl acetate after fifteen days of growth. scielo.brresearchgate.net Another procedure involves extracting the total filter of fermentation broth with ethyl acetate. frontiersin.org After extraction, the organic phase is typically evaporated in vacuo to obtain a crude extract. frontiersin.org

Research into the extraction of fungal pigments, which can include compounds like this compound, has explored advanced techniques such as pressurized liquid extraction (PLE) and microwave-assisted extraction (MAE), although these are discussed in the context of pigments in general rather than specifically for this compound. nih.govhorizonepublishing.com Ultrasound-assisted extraction has also been mentioned as a method for fungal pigment extraction from broth culture. horizonepublishing.com

Chromatographic Separation Methods for this compound Isolation and Purification

Chromatographic techniques are essential for isolating and purifying this compound from the crude extract. Silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC) are commonly employed methods. uiowa.edu

Silica Gel Column Chromatography

Silica gel column chromatography is a widely used technique for the initial fractionation of fungal extracts containing this compound. The crude extract is loaded onto a silica gel column, and compounds are eluted using solvent mixtures of increasing polarity. scielo.brscielo.bruiowa.edu

In one reported method, a silica gel column was eluted with mixtures of hexane (B92381) and ethyl acetate of increasing polarity. Fractions were collected and combined based on thin layer chromatography (TLC) profiles. scielo.brscielo.br A fraction eluted with a mixture of hexane and ethyl acetate (1:3) yielded a solid that, after washing with ethyl ether, was identified as this compound. scielo.brscielo.br Another study used silica gel column chromatography with eluents of petroleum ether and ethyl acetate in varying ratios, followed by further fractionation of specific fractions. mdpi.com

Data from a silica gel column chromatography separation of a Penicillium sclerotiorum extract showed that this compound was isolated from fractions eluted with a specific solvent mixture. scielo.brscielo.br

| Eluent Mixture (Hexane:Ethyl Acetate) | Fractions Collected | Resulting Material | This compound Isolation |

| 1:3 | 24-25 | Brown solid (569 mg) | Washed with ethyl ether to yield 33.1 mg of white solid (this compound) scielo.brscielo.br |

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is often used as a subsequent purification step after column chromatography to obtain highly pure this compound. uiowa.edunih.gov This technique offers higher resolution separation compared to silica gel column chromatography.

Several examples of preparative HPLC for this compound purification are described in the literature. One method utilized a preparative HPLC system with a C30 ODS column. nih.gov The elution was performed using a solvent system of 15% acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid (TFA) at a flow rate of 7.0 ml/min, with detection at 210 nm. nih.gov this compound was collected as a peak eluted at 40 minutes, yielding 70.3 mg of the compound. nih.gov

Another instance of preparative HPLC for this compound purification involved a different ODS column (Senshupak Pegasil ODS SP100). nih.gov A gradient system of 0.1% TFA in acetonitrile-water was used, starting from 10% acetonitrile and increasing to 50% over 30 minutes, at a flow rate of 7.0 ml/min and detection at 210 nm. nih.gov In this case, this compound cysteine adducts were eluted at 12 minutes. nih.gov

Preparative HPLC has also been used to further fractionate material obtained from silica gel chromatography, employing isocratic or gradient elution with solvent systems like methanol (B129727) or acetonitrile-water. mdpi.com

Detailed research findings from preparative HPLC runs illustrate the conditions and outcomes of this compound purification:

| Column Type | Solvent System | Flow Rate (ml/min) | Detection (UV, nm) | Retention Time (min) | Yield (mg) | Reference |

| Develosil ODS-C30-UG-5 | 15% MeCN-H₂O with 0.1% TFA | 7.0 | 210 | 40 | 70.3 | nih.gov |

| Senshupak Pegasil ODS SP100 | 0.1% TFA-MeCN-H₂O gradient (10-50% MeCN over 30 min) | 7.0 | 210 | 12 (Cysteine adducts) | Not specified | nih.gov |

These chromatographic methods, often used in sequence, are effective in isolating and purifying this compound from complex fungal extracts.

Biosynthetic Pathways and Regulatory Mechanisms of Pencolide Production

Postulated Biosynthetic Route of Pencolide

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is classified as a secondary metabolite, suggesting it is formed from primary metabolism intermediates through a series of enzymatic reactions. Fungal secondary metabolites are typically synthesized via pathways involving large, multifunctional enzymes such as polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs). Given its chemical structure, it is plausible that the biosynthesis of this compound involves a hybrid pathway incorporating elements from both polyketide and amino acid metabolism. Further research, including isotopic labeling studies and characterization of biosynthetic intermediates, is required to definitively map out the step-by-step construction of the this compound molecule.

Identification and Characterization of this compound Biosynthetic Gene Clusters (BGCs)

In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are often physically clustered together on a chromosome. This organized unit is known as a biosynthetic gene cluster (BGC). The identification of such clusters is key to understanding and manipulating the production of the target compound.

Genome-wide analyses of various Penicillium species have revealed a vast number of BGCs, many of which are "silent" or uncharacterized under standard laboratory conditions, indicating a large, untapped potential for the discovery of new natural products. While specific research dedicated to identifying and characterizing the this compound BGC is not extensively documented in publicly available literature, the general approach involves sequencing the genome of a this compound-producing fungus and using bioinformatic tools to locate putative BGCs. Subsequent genetic manipulation, such as gene knockout or overexpression studies within the identified cluster, would be necessary to confirm its direct role in this compound biosynthesis.

Total Synthesis Strategies for Pencolide

Historical Context of Pencolide Chemical Synthesis

This compound belongs to the butenolide, or α,β-unsaturated γ-butyrolactone, family of natural products. nih.gov These compounds are frequently isolated from fungal species and are known for their diverse biological activities. nih.gov The butenolide scaffold is recognized as a valuable pharmacophore, particularly for its antifungal properties. nih.gov Historically, the intriguing molecular structure and biological potential of butenolides have captivated synthetic chemists, leading to considerable effort in developing methods for their synthesis. nih.gov Early synthetic efforts were often focused on constructing the core butenolide ring, with more recent work emphasizing the control of stereochemistry and the efficient introduction of various substituents to produce analogues for biological evaluation. nih.govacs.org The development of catalytic asymmetric methods has been a major focus, aiming to produce enantiomerically pure butenolides, which is crucial as different enantiomers can have vastly different biological effects. nih.govacs.org

Established Synthetic Approaches for this compound and Analogues

The synthesis of the butenolide core, the central feature of this compound, has been approached through numerous strategies. These methods often rely on the construction of the five-membered lactone ring through cyclization reactions.

Common synthetic strategies include:

Aldol (B89426) Reactions: Asymmetric aldol reactions of furanone derivatives can be used to introduce substituents at the α-position of the butenolide ring with regioselectivity. acs.org

Mannich Reactions: The asymmetric Mannich reaction provides a route to butenolide derivatives that contain an amine functional group, which can be a precursor to other functionalities. acs.org

Michael Additions: Organocatalytic Mukaiyama–Michael reactions of silyloxy furans with α,β-unsaturated aldehydes represent a modern strategy for creating highly functionalized and enantiomerically enriched butenolides. acs.org

Cyclization of Functionalized Precursors: Methods have been developed that involve the ring-opening of highly strained structures like cyclopropenones, followed by intramolecular cyclization to form the butenolide scaffold. acs.org This approach is tolerant of a wide variety of functional groups. acs.org

Iodolactonization: The facile iodolactonization of specific allenoates can produce 4-iodo-substituted furanones, which can be further modified. organic-chemistry.org

These diverse methods provide chemists with a toolbox to approach the synthesis of specific butenolide targets like this compound and to create libraries of analogues for structure-activity relationship studies. nih.gov

Stereoselective Control in this compound Synthesis

Achieving stereoselective control is a paramount challenge in the total synthesis of natural products. For a molecule like this compound, which may contain stereocenters, controlling the three-dimensional arrangement of atoms is critical. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. nih.govnih.gov

Several key strategies are employed to achieve this control in the synthesis of butenolides and related structures:

Organocatalysis: Chiral organic molecules, such as proline derivatives, can catalyze reactions with high enantioselectivity. mdpi.com For instance, chiral imidazolidinones have been used in iminium catalysis to synthesize highly functionalized, enantiomerically enriched butenolides. acs.org Similarly, chiral phosphoric acids can catalyze intramolecular aza-Michael cyclizations to form enantioenriched pyrrolidines, a strategy adaptable to other heterocyclic systems. whiterose.ac.uk

Metal Catalysis: Transition metal complexes incorporating chiral ligands are widely used to induce stereoselectivity. For example, a palladium-catalyzed reaction between 4-tosyl-2(5H)-furanone and boronic acids can create 4-substituted butenolides. organic-chemistry.org The choice of chiral ligand is crucial for directing the stereochemical outcome.

Substrate Control: In some cases, existing stereocenters within the molecule can direct the stereochemical outcome of subsequent reactions. nih.gov This approach was utilized in the synthesis of the macrolactone core of neopeltolide, which involved a substrate-controlled diastereoselective 1,3-anti reduction of a keto alcohol. nih.gov

The effectiveness of these methods is often measured by the enantiomeric excess (ee), which indicates the purity of one enantiomer over the other.

| Catalytic System / Method | Reaction Type | Key Feature | Typical Outcome |

| Chiral Imidazolidinone | Mukaiyama–Michael | Iminium catalysis provides a novel strategy toward enantiomerically enriched butenolides. acs.org | High enantioselectivity. acs.org |

| Proline-based Organocatalysts | Aldol / Michael | Mimics natural enzyme catalysis for asymmetric bond formation. mdpi.com | Good to high enantioselectivities. mdpi.com |

| Chiral Phosphoric Acid | aza-Michael Cyclization | Activates substrates through hydrogen bonding to direct stereoselective ring formation. whiterose.ac.uk | High enantioselectivities. whiterose.ac.uk |

| Jacobsen's Catalyst | Hetero-Diels-Alder | A chiral chromium-based catalyst used for asymmetric cycloadditions. nih.gov | High stereocontrol in ring formation. nih.gov |

Convergent and Linear Synthetic Methodologies in Natural Product Synthesis Relevant to this compound

Linear Synthesis: This strategy involves a stepwise sequence of reactions where one starting material is progressively transformed into the final product. chemistnotes.com

Convergent Synthesis: This is a more modern and efficient approach where different key fragments of the target molecule are synthesized independently. chemistnotes.comscholarsresearchlibrary.com These fragments are then combined at a later stage to form the final product. wikipedia.org

A → B

C → D

In the context of natural product synthesis, convergent strategies are frequently employed. nih.gov For example, the total synthesis of the complex bisindole alkaloid strempeliopidine involved the separate synthesis of aspidospermidine (B1197254) and eburnamine (B1221595) monomers, which were then coupled in a key step. nih.gov Similarly, the synthesis of scabrolide A, a complex furanobutenolide-derived natural product, involved a convergent esterification of two fragments derived from the chiral pool. nih.gov For a molecule like this compound, a convergent approach might involve the synthesis of a functionalized butenolide ring and a separate synthesis of its side chain, followed by a final coupling reaction.

| Strategy | Description | Advantages | Disadvantages |

| Linear | Reactants are added sequentially in a single pathway to build the target molecule. chemistnotes.com | Conceptually straightforward. | Overall yield drops significantly with each step; inefficient for long syntheses. chemistnotes.comwikipedia.org |

| Convergent | Key fragments of the molecule are synthesized independently and then combined. wikipedia.org | Higher overall yield; more efficient and less time-consuming; allows for modularity. chemistnotes.comscholarsresearchlibrary.com | Requires careful planning of fragment synthesis and the key coupling reaction. |

Mechanisms of Biological Activities of Pencolide

Antimicrobial Activity Mechanisms

Pencolide has shown antimicrobial activity against a range of bacteria and fungi. researchgate.netscielo.brscite.airesearchgate.net

Antibacterial Action against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptomyces pyogenes)

Research indicates that this compound exhibits antibacterial action against Gram-positive bacteria, including Staphylococcus aureus and Streptomyces pyogenes. researchgate.netscielo.brresearchgate.net Studies using disc diffusion assays have shown inhibition zones for these bacteria when exposed to this compound. scielo.brresearchgate.net For instance, one study reported inhibition zones of 12.50 ± 0.01 mm against S. aureus and 15.50 ± 0.05 mm against S. pyogenes. researchgate.net Minimum Inhibitory Concentration (MIC) tests have also been conducted to determine the lowest concentration of this compound that inhibits visible growth of these bacteria. scielo.brresearchgate.net

While the precise molecular mechanisms of this compound's antibacterial action against Gram-positive bacteria are not extensively detailed in the provided search results, the presence of a maleimide (B117702) group suggests potential interactions with thiol-containing molecules essential for bacterial survival and function. wikipedia.orgnih.govnih.gov Maleimides are known to react readily with thiol moieties through a Michael-type addition. wikipedia.orgnih.govnih.gov

Antibacterial Action against Gram-Negative Bacteria (e.g., Escherichia coli, Salmonella typhimurium)

This compound also demonstrates antibacterial activity against Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium. researchgate.netscielo.brresearchgate.net Disc diffusion assays have shown inhibition zones against these pathogens. scielo.brresearchgate.net Reported inhibition zones include 10.00 ± 0.07 mm for E. coli and 11.00 ± 0.04 mm for S. typhimurium. researchgate.net MIC values have also been determined for this compound against these Gram-negative strains. scielo.brresearchgate.net

Gram-negative bacteria possess an outer membrane that can act as a barrier to the entry of antimicrobial agents. youtube.comfrontiersin.org The ability of this compound to exert activity against these bacteria suggests it can overcome this barrier, although the specific transport or interaction mechanisms with the Gram-negative cell envelope are not explicitly described in the provided information.

Antifungal Action (e.g., against Candida albicans)

This compound has been reported to have antifungal activity, including against Candida albicans. researchgate.netscielo.brscite.airesearchgate.net Studies using disc diffusion tests have shown inhibition zones against C. albicans. scielo.brresearchgate.net One study reported an inhibition zone of 10.00 ± 0.03 mm against C. albicans. researchgate.net MIC values for this compound against C. albicans have also been determined. scielo.brresearchgate.net

The mechanism of antifungal action of this compound against C. albicans is not detailed in the provided search results. However, other natural maleimides have shown antifungal activity, and the maleimide scaffold is considered to have potential in the development of antifungal agents. scite.aitandfonline.com Antifungal mechanisms often involve targeting essential fungal structures or processes like cell wall or cell membrane biosynthesis, or interfering with intracellular targets. scielo.brmdpi.comnih.gov

Here is a summary of the antimicrobial activity of this compound based on disc diffusion assay results from one study: researchgate.net

| Pathogenic Microorganism | Diameter of Inhibition Zone (mm) |

| Streptomyces pyogenes | 15.50 ± 0.05 |

| Staphylococcus aureus | 12.50 ± 0.01 |

| Salmonella typhimurium | 11.00 ± 0.04 |

| Escherichia coli | 10.00 ± 0.07 |

| Candida albicans | 10.00 ± 0.03 |

Note: Data presented as mean ± standard deviation.

Antiparasitic Activity Mechanisms

This compound has demonstrated significant antiparasitic activity, particularly against Entamoeba histolytica. frontiersin.orgnih.govresearchgate.netfrontiersin.orgvulcanchem.comresearchgate.net

Antiamebic Action against Entamoeba histolytica Trophozoites

This compound exhibits antiamebic activity against Entamoeba histolytica trophozoites. frontiersin.orgnih.govresearchgate.netfrontiersin.orgvulcanchem.comresearchgate.net This activity is notably dependent on cysteine deprivation. nih.govnih.govresearchgate.netresearchgate.net Studies have shown that this compound is significantly more potent in cysteine-deprived medium compared to cysteine-containing medium. nih.govnih.govresearchgate.netresearchgate.net For instance, one study reported an IC₅₀ value of 283 µM in cysteine-deprived medium, which was 7.6 times lower than the IC₅₀ in the presence of cysteine. nih.govnih.govresearchgate.net This cysteine-dependent activity suggests a mechanism related to the parasite's cysteine metabolism. nih.govnih.govresearchgate.netvulcanchem.comresearchgate.net this compound has also been observed to induce apoptosis-like cell death in E. histolytica in cysteine-deprived conditions. researchgate.net

Molecular Mechanism of Cysteine Synthase (CS) Inhibition

The primary molecular mechanism identified for this compound's antiamebic activity against E. histolytica is the inhibition of cysteine synthase (CS). frontiersin.orgnih.govnih.govresearchgate.netvulcanchem.comresearchgate.net E. histolytica relies on a de novo L-cysteine biosynthetic pathway, catalyzed by serine acetyltransferase and cysteine synthase, for essential processes including proliferation and antioxidative defense. frontiersin.orgresearchgate.netresearchgate.netresearchgate.net This pathway is absent in humans, making CS a promising drug target. frontiersin.orgresearchgate.netresearchgate.netresearchgate.net

This compound has been shown to inhibit both CS1 and CS3 isoenzymes in E. histolytica with comparable IC₅₀ values. nih.govnih.govresearchgate.net Reported IC₅₀ values were 233 µM for CS1 and 217 µM for CS3. nih.govnih.govresearchgate.net The maleimide structure of this compound is crucial to its mechanism of action. wikipedia.orgnih.govnih.gov Maleimides are susceptible to Michael-type addition reactions with thiol groups, such as those found in cysteine. wikipedia.orgnih.govnih.gov This reactivity allows this compound to potentially form adducts with cysteine residues in the active site or other critical regions of the cysteine synthase enzyme, thereby inhibiting its activity. nih.govnih.gov The formation of cysteine adducts of this compound has been detected. nih.govnih.gov While cysteine adducts of this compound showed weaker CS inhibitory activity compared to this compound itself, their IC₅₀ values were comparable to the toxicity observed in cysteine-containing medium, suggesting these adducts might contribute to toxicity under cysteine-rich conditions. nih.govnih.gov

The cysteine-dependent nature of this compound's antiamebic activity is consistent with its role as a CS inhibitor, as depriving the parasite of its ability to synthesize cysteine impacts its survival and growth. nih.govnih.govresearchgate.netvulcanchem.comresearchgate.net

Here is a summary of the inhibitory activity of this compound against E. histolytica CS isoenzymes: nih.govnih.govresearchgate.net

| Target | IC₅₀ (µM) |

| EhCS1 | 233 ± 19 |

| EhCS3 | 217 ± 25 |

Note: Data presented as mean ± standard deviation.

Targeting Entamoeba histolytica CS1 and CS3 Isoenzymes

Research indicates that the antiamebic activity of this compound is primarily attributable to its inhibition of cysteine synthase (CS) in Entamoeba histolytica. researchgate.netnih.govnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netjst.go.jpresearchgate.net E. histolytica, the parasite responsible for amebiasis, relies on a de novo L-cysteine biosynthetic pathway for proliferation and defense against oxidative stress. researchgate.netnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgresearchgate.net This pathway, absent in humans, makes cysteine synthase a promising drug target. nih.govnih.govresearchgate.netfrontiersin.org

Here is a table summarizing the IC50 values of this compound against E. histolytica CS isoenzymes:

| Target Enzyme | IC50 (μM) |

| E. histolytica CS1 | 233 |

| E. histolytica CS3 | 217 |

Role of the Maleimide Moiety in Enzyme Inactivation

This compound possesses a maleimide structure. nih.govnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netwikipedia.org The maleimide moiety is known to be highly reactive with Michael donors, particularly the thiol (sulfhydryl) group found in cysteine residues of proteins. nih.govnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netwikipedia.org This reactivity facilitates a Michael-type addition reaction between the maleimide group of this compound and the thiol moiety of cysteine residues within target enzymes like cysteine synthase. nih.govnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netwikipedia.org This covalent modification is proposed to be the mechanism by which this compound inactivates these enzymes. nih.gov

Mass spectrometric analysis has detected the formation of cysteine-adducts of this compound, supporting the predicted reaction between the maleimide moiety and cysteine. nih.govnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net While the cysteine adducts themselves showed weaker CS inhibition compared to this compound in cysteine-deprived conditions, they are believed to contribute to the toxicity of this compound in cysteine-rich environments. nih.govnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

The maleimide structure's susceptibility to reaction with thiol groups is a key feature in its mechanism of enzyme inactivation. wikipedia.orgnih.govucl.ac.be

Cysteine-Dependent Modulation of Antiamebic Potency

The antiamebic activity of this compound is significantly influenced by the presence or absence of cysteine in the environment. researchgate.netnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net this compound exhibits cysteine deprivation-dependent antiamebic activity, demonstrating considerably higher potency in the absence of exogenous cysteine. researchgate.netnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net

Studies have shown that the IC50 value of this compound against E. histolytica is substantially lower in cysteine-deprived medium (283 μM) compared to cysteine-containing medium (2,140 μM). researchgate.netnih.govfrontiersin.org This represents a cysteine dependence index of 7.6, indicating that this compound is 7.6 times more potent when cysteine is limited. researchgate.netnih.govfrontiersin.org

The cysteine-dependent loss of antiamebic activity is attributed to the formation of adducts between this compound and cysteine. nih.govfrontiersin.orgresearchgate.net As mentioned earlier, the maleimide group of this compound readily reacts with the thiol group of cysteine. nih.govnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netwikipedia.org The formation of these cysteine-pencolide adducts in cysteine-rich conditions is thought to reduce the concentration of free this compound available to inhibit cysteine synthase, thereby decreasing its antiamebic efficacy. nih.govnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Here is a table illustrating the cysteine-dependent antiamebic activity of this compound:

| Medium Condition | IC50 against E. histolytica (μM) | Cysteine Dependence Index |

| Cysteine-Deprived (-) | 283 | 7.6 |

| Cysteine-Containing (+) | 2,140 | 7.6 |

Antifouling Activity and its Proposed Mechanisms

This compound has also demonstrated antifouling activity. researchgate.net Antifouling agents are compounds that prevent the accumulation of microorganisms, plants, algae, and animals on submerged surfaces. mdpi.commdpi.com

Research has shown that this compound exhibits potent antifouling activity against the larvae of the barnacle Balanus amphitrite. researchgate.net While the precise mechanisms underlying this compound's antifouling activity are not as extensively detailed as its antiamebic properties in the provided search results, the activity against marine organisms like barnacle larvae suggests an interference with biological processes crucial for their settlement and growth on surfaces. researchgate.net

Natural products from marine-derived fungi, including maleimide-bearing compounds, have been explored for their potential as environmentally friendly antifouling agents. wikipedia.orgresearchgate.netmdpi.commdpi.comscience.gov The maleimide moiety, known for its reactivity with thiol groups in proteins, could potentially interact with key enzymes or structural proteins in fouling organisms, disrupting their ability to attach to surfaces or survive. wikipedia.orgnih.govucl.ac.be Further research would be needed to elucidate the specific molecular targets and pathways involved in the antifouling action of this compound.

Advanced Analytical Techniques in Pencolide Research

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool in the structural elucidation of organic molecules, including natural products like pencolide, by providing highly accurate mass-to-charge ratio (m/z) measurements. This precision allows for the determination of the elemental composition of a compound and its fragments, which is critical for confirming or revising proposed structures. measurlabs.commeasurlabs.com HRMS can measure m/z values to several decimal places, enabling the differentiation of molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly coupled with liquid chromatography. frontiersin.org ESI is particularly useful for analyzing polar and thermally labile compounds like this compound, as it produces ions with minimal fragmentation, typically [M+H]⁺ or [M-H]⁻ ions. frontiersin.orgmdpi.com ESI-MS has been employed in the analysis of this compound, providing molecular ion information. For instance, ESI-MS analysis of this compound has shown signals at m/z 194.0646 ([M–H]⁻) and 196.0622 ([M+H]⁺). frontiersin.org ESI-MS data, often combined with NMR, is used to determine the structure of active compounds like this compound isolated from natural sources. frontiersin.orgresearchgate.netfrontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable technique for the analysis of complex mixtures containing this compound. cdnsciencepub.comresearchgate.netmdpi.com This hyphenated technique combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. ca.gov LC separates the components of a mixture before they enter the mass spectrometer, allowing for the analysis of individual compounds even in complex biological extracts. ca.gov LC-MS/MS is used for both targeted and untargeted analysis and is valuable for identifying metabolites and transformation products. nih.gov LC-ESI-MS analysis has been utilized in the study of this compound, for example, in analyzing active fractions obtained during purification processes. frontiersin.orgfrontiersin.org Specific LC-MS methods have been developed for the simultaneous determination and quantification of various metabolites produced by Penicillium species, demonstrating the utility of this technique for analyzing fungal secondary metabolites. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the comprehensive structural and stereochemical assignment of organic molecules. wikipedia.orgcicbiomagune.es It provides detailed information about the connectivity of atoms and their spatial arrangement based on the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. wikipedia.orglibretexts.org NMR spectroscopy can provide detailed and quantitative information on the functional groups, topology, dynamics, and three-dimensional structure of molecules in solution. wikipedia.org

One-Dimensional (1D) NMR (e.g., ¹H-NMR, ¹³C-NMR)

One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, are fundamental for obtaining initial structural information about this compound. cdnsciencepub.comresearchgate.netclariant.com ¹H-NMR spectra provide information on the types of protons present, their chemical environments, and their coupling interactions, which helps in determining the connectivity of hydrogen atoms in the molecule. cdnsciencepub.comresearchgate.netclariant.comemerypharma.com ¹³C-NMR spectra reveal the different types of carbon atoms and their chemical environments. researchgate.netclariant.comemerypharma.com Analysis of ¹H and ¹³C NMR spectra has been crucial in determining the structure of this compound. frontiersin.orgresearchgate.netfrontiersin.org For instance, ¹H NMR (400 MHz, CDCl₃) data for this compound includes signals at δ ppm 7.42 (1H, q, 7.0), 6.45 (1H, q, 2.0), 2.14 (3H, d, 2.0), and 1.82 (3H, d, 7.0). frontiersin.org ¹³C NMR (100 MHz, CDCl₃) data for this compound shows signals at δ ppm 11.2, 14.6, 122.6, 128.1, 146.0, 146.5, 167.4, 168.8, and 169.9 ppm. frontiersin.orgfrontiersin.org Early studies also utilized lower field NMR instruments (60 MHz and 220 MHz) for this compound analysis. cdnsciencepub.com

Table 1: Selected NMR Data for this compound

| Nucleus | Frequency (MHz) | Solvent | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |

| ¹H | 400 | CDCl₃ | 7.42 | q | 7.0 |

| ¹H | 400 | CDCl₃ | 6.45 | q | 2.0 |

| ¹H | 400 | CDCl₃ | 2.14 | d | 2.0 |

| ¹H | 400 | CDCl₃ | 1.82 | d | 7.0 |

| ¹³C | 100 | CDCl₃ | 11.2 | ||

| ¹³C | 100 | CDCl₃ | 14.6 | ||

| ¹³C | 100 | CDCl₃ | 122.6 | ||

| ¹³C | 100 | CDCl₃ | 128.1 | ||

| ¹³C | 100 | CDCl₃ | 146.0 | ||

| ¹³C | 100 | CDCl₃ | 146.5 | ||

| ¹³C | 100 | CDCl₃ | 167.4 | ||

| ¹³C | 100 | CDCl₃ | 168.8 | ||

| ¹³C | 100 | CDCl₃ | 169.9 |

*Data compiled from Source frontiersin.org.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide crucial correlation information that helps piece together the structure of a molecule. cdnsciencepub.comclariant.comemerypharma.comgithub.iosdsu.edu COSY (Correlation Spectroscopy) reveals correlations between protons that are J-coupled, typically through one, two, or three bonds, helping to identify spin systems within the molecule. cdnsciencepub.comemerypharma.comsdsu.edu HSQC (Heteronuclear Single Quantum Correlation) shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). emerypharma.comsdsu.edu This is particularly useful for assigning carbon signals based on known proton assignments. emerypharma.com HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds (long-range correlations). emerypharma.comsdsu.edu HMBC is invaluable for connecting different parts of the molecule and confirming the position of quaternary carbons. emerypharma.comgithub.io The use of 2D NMR techniques, such as HSQC and HMBC, has been documented in the structural analysis of this compound. amazonaws.com These experiments, in conjunction with 1D NMR and MS data, allow for a comprehensive assignment of the nuclear resonances and confirmation of the proposed structure. emerypharma.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. cdnsciencepub.comresearchgate.netmdpi.comshimadzu.comelgalabwater.comwikipedia.org HPLC is particularly effective for analyzing non-volatile or thermally unstable compounds like many natural products. elgalabwater.com It relies on the differential interaction of analytes with a stationary phase as they are carried through a column by a mobile phase. shimadzu.comelgalabwater.com HPLC is frequently employed for the purification of compounds from complex extracts before spectroscopic analysis. frontiersin.orgresearchgate.netfrontiersin.orgmdpi.com Preparative HPLC has been used to purify this compound from cultured rice extracts. frontiersin.orgresearchgate.netfrontiersin.org HPLC is also essential for assessing the purity of a compound. cicbiomagune.esuhplcs.com Peak purity in HPLC refers to the degree of separation between peaks in a chromatogram, indicating the presence or absence of coeluting impurities. uhplcs.comresearchgate.net Quantitative analysis of compounds can be performed using HPLC by correlating peak areas to concentration values, often through the use of calibration curves. wikipedia.orgbioline.org.br HPLC profiling has been used to compare metabolite compositions in different fungal culture conditions, demonstrating its utility in monitoring this compound production. nih.gov

HPLC-Photodiode Array (PDA) Detection

High-Performance Liquid Chromatography coupled with Photodiode Array (HPLC-PDA) detection is a fundamental analytical technique employed in the research and characterization of this compound. This method allows for the separation, identification, and quantification of this compound within complex mixtures, such as crude extracts from fungal cultures where it is produced, often alongside related secondary metabolites like sclerotiorin (B1681566) and isochromophilone VI. researchgate.netresearchgate.net

The principle of HPLC-PDA involves separating compounds based on their differential interactions with a stationary phase and a mobile phase as they pass through a chromatographic column. A C18 reverse-phase column is commonly utilized in the analysis of fungal metabolites, including those structurally related to this compound. bioline.org.brchemmethod.comnih.gov The separated compounds then pass through a PDA detector, which measures their absorbance across a range of wavelengths simultaneously. This provides a full UV-Vis spectrum for each eluting component, aiding in identification and purity assessment.

Research involving this compound and co-occurring metabolites has utilized HPLC techniques with UV or PDA detection. For instance, the analysis of sclerotiorin, a compound often isolated with this compound from Penicillium sclerotiorum, has been performed using HPLC with a C18 column, a mobile phase gradient of aqueous phosphoric acid and methanol (B129727), and detection at 370 nm. bioline.org.brbioline.org.br While specific parameters solely for this compound's HPLC-PDA analysis are not extensively detailed in the provided results, the application of similar methodologies is implied due to their co-occurrence and structural similarities. The presence of a tetramic acid moiety in this compound suggests it would exhibit characteristic UV absorbance, as seen with other compounds containing this functional group which show maximum absorbances around 250 and 290 nm when analyzed by HPLC-DAD (Diode Array Detection), a technique comparable to HPLC-PDA. researchgate.net

HPLC-PDA is invaluable for monitoring the production of this compound in fermentation processes, assessing its purity after isolation, and analyzing its presence in various samples. The PDA detector's ability to capture full UV-Vis spectra allows for the differentiation of compounds with similar retention times based on their spectral characteristics and helps confirm the identity of this compound by comparing its spectrum to that of a reference standard. This technique also facilitates the detection of impurities, providing crucial data for purification strategies and quality control.

While specific quantitative data tables exclusively for this compound's HPLC-PDA analysis were not found in the search results, the technique is routinely used to generate chromatographic profiles and spectral data. These profiles typically show peaks corresponding to different compounds eluting at specific retention times, with the peak area or height being proportional to the concentration of the compound. The associated UV-Vis spectra obtained from the PDA detector serve as a spectral fingerprint for this compound.

The development and validation of HPLC-PDA methods for analytical purposes typically involve assessing parameters such as specificity, linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability and suitability of the method for its intended application. nih.govresearchgate.netscielo.brresearchgate.net These validation steps are critical for the accurate and reliable analysis of this compound in research settings.

Biotechnological and Enzymatic Approaches for Pencolide Production and Modification

Biocatalytic Synthesis of Pencolide Precursors or Related Compounds

Biocatalysis involves the use of enzymes or whole cells to perform chemical transformations. While direct biocatalytic synthesis of this compound precursors is not extensively detailed in the provided search results, the broader application of biocatalysis in the synthesis of natural products and their building blocks is well-established. For instance, enzymatic reactions are employed in the synthesis of various complex molecules, including terpenes and nucleoside analogues, highlighting the potential for similar applications in the context of this compound. nih.govnih.gov Enzymes like lipases and alcohol dehydrogenases have been utilized in the kinetic resolution and asymmetric synthesis of chiral intermediates, which could be relevant for synthesizing stereospecific precursors if required for this compound or its analogues. nih.gov The use of enzymes in organic synthesis is a versatile tool for creating multifunctional compounds. researchgate.net

Chemoenzymatic Strategies for the Synthesis of this compound Analogues

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic methods to create complex molecules. This approach is increasingly used in the synthesis of bioactive natural products and their analogues, offering efficiency and the ability to access diverse chemical scaffolds. beilstein-journals.orgrsc.org For this compound analogues, chemoenzymatic strategies could involve using enzymes to synthesize key building blocks or introduce specific functional groups, followed by chemical steps to complete the synthesis of the analogue structure. This hybrid approach can overcome limitations of purely chemical or enzymatic methods, allowing for greater control over regioselectivity and stereoselectivity. nih.gov Examples in other areas, such as the chemoenzymatic synthesis of azaphilone natural products and nucleoside analogues, demonstrate the power of this approach in natural product synthesis. nih.govumich.edu The synthesis of maleimide (B117702) derivatives, the core structure of this compound, can also involve chemical reactions like Michael addition, which could potentially be integrated into chemoenzymatic routes for analogue synthesis. researchgate.netresearchgate.net

Genetic Engineering and Synthetic Biology of Producer Strains for Optimized this compound Yields

This compound is isolated from Penicillium species, which are known producers of a wide range of secondary metabolites. wikipedia.orgchemrxiv.orgmdpi.com Genetic engineering and synthetic biology approaches can be applied to these fungal strains to enhance this compound production. Classical strain improvement programs in Penicillium chrysogenum, for example, have successfully increased the yields of other metabolites like penicillin through genetic modifications, including gene duplications and regulatory element manipulation. nih.govmdpi.comnih.gov Similar strategies could be employed for this compound producer strains. This might involve identifying and overexpressing genes involved in the this compound biosynthetic pathway, modifying regulatory genes that control secondary metabolism, or introducing genetic elements that enhance the efficiency of relevant enzymatic steps. nih.gov Epigenetic modulation, such as treatment with 5-azacytidine, has also been shown to alter the metabolic profiles of Penicillium species and induce the production of certain metabolites, suggesting its potential in optimizing this compound yields. mdpi.comresearchgate.net

Exploration of De Novo Enzymatic Synthesis Pathways for Maleimide-Containing Natural Products

The maleimide ring is a characteristic feature of this compound and other natural products. wikipedia.orgtandfonline.com Exploring de novo enzymatic synthesis pathways for maleimide-containing compounds involves identifying or engineering enzymes that can construct this specific heterocyclic structure from simpler precursors. While the specific enzymatic pathway for this compound biosynthesis is not fully elucidated in the provided texts, research into the biosynthesis of other maleimide-containing natural products can provide insights. For instance, studies on the collaborative biosynthesis of maleimide and succinimide (B58015) cores in oxaleimides from Penicillium species involve polyketide megasynthases (PKSs) and PKS-nonribosomal peptide synthetases (PKS-NRPSs) that work together to form these structures. acs.org Understanding the enzymatic mechanisms involved in the formation of the maleimide ring in other natural products can guide efforts to discover or engineer enzymes for the de novo synthesis of the maleimide core found in this compound. This could involve identifying novel enzymes with cyclization or oxidation activities specific to maleimide formation or engineering existing enzymes to accept relevant substrates and catalyze the desired reactions. nih.gov The synthesis of maleimide derivatives often involves chemical reactions, but the exploration of enzymatic alternatives for specific steps in the formation of the maleimide ring is an active area of research in biocatalysis and synthetic biology. researchgate.netresearchgate.net

Future Research Directions in Pencolide Chemistry and Biology

Discovery of Novel Pencolide-Related Compounds and Their Biosynthetic Pathways

The exploration of novel this compound-related compounds and the elucidation of their biosynthetic pathways are critical for expanding the chemical diversity available for investigation and understanding the natural production mechanisms. Penicillium species are known to be prolific producers of diverse secondary metabolites, and bioinformatic analysis suggests that their genomes harbor numerous uncharacterized biosynthetic gene clusters (BGCs). nih.govmdpi.com

Strategies such as co-culturing different microbial species, including fungal-fungal or fungal-bacterial systems, have proven effective in triggering cryptic biosynthetic pathways and discovering new metabolites that are not detected in monocultures. nih.gov Epigenetic modification using chemical reagents, such as histone deacetylase inhibitors, can also activate silent BGCs, leading to the production of novel compounds. frontiersin.org Applying these approaches to this compound-producing fungi could unveil new structural analogs with potentially enhanced or altered biological activities.

Understanding the biosynthetic pathway of this compound is essential for future metabolic engineering efforts. While the precise steps for this compound biosynthesis are not fully elucidated, its maleimide (B117702) structure suggests a polyketide or a related pathway involving amino acid precursors. Research into identifying the specific enzymes and genes involved in the assembly of the this compound scaffold would enable targeted genetic manipulation to increase yield or generate novel derivatives through biosynthetic engineering. nih.govmdpi.com

Development of Efficient and Scalable Total Synthesis Methodologies

Developing efficient and scalable total synthesis methodologies for this compound is crucial to overcome the limitations of natural production, which can be low-yielding and dependent on fermentation conditions. researchgate.netsci-hub.se A robust synthetic route would provide a reliable supply of this compound for extensive biological evaluation and allow for the synthesis of designed analogs with potentially improved properties.

Total synthesis serves as a proving ground for new synthetic methodologies and strategies. sioc.ac.cn The challenge lies in constructing the maleimide core and incorporating the specific substituents with high efficiency, yield, and stereocontrol. Research in this area could focus on developing concise synthetic routes using readily available starting materials, inspired by biomimetic approaches or employing novel catalytic methods. sioc.ac.cnnih.gov The goal is to achieve a scalable process that can provide gram-scale quantities of this compound and its derivatives, facilitating comprehensive structure-activity relationship (SAR) studies and preclinical development. sioc.ac.cnrsc.org

Identification and Validation of Additional Biological Targets and Mechanisms of Action

While this compound has shown activity against Entamoeba histolytica, specifically by inhibiting cysteine synthase, the identification and validation of additional biological targets and mechanisms of action are necessary to fully understand its therapeutic potential and potential off-target effects. frontiersin.orgfrontiersin.org

Research should employ a combination of target-based and phenotypic screening approaches to uncover new activities. nih.gov Advanced techniques, such as activity-based protein profiling, thermal proteome profiling, and other chemoproteomic methods, can be utilized for unbiased identification of proteins that directly interact with this compound in biological systems. nih.gov

Further investigation into the cellular and molecular events modulated by this compound is also warranted. This could involve studying its effects on various cellular pathways, signal transduction, and gene expression in relevant biological models. Understanding the detailed mechanism of action at a molecular level will provide insights into its polypharmacological potential and guide the development of more potent and selective analogs. nih.govnih.gov

Advanced Strain Engineering for Sustainable and Economically Viable this compound Production

Optimizing the production of this compound through advanced strain engineering is essential for establishing a sustainable and economically viable supply, especially if future research highlights its therapeutic significance. Natural product yields from microbial fermentation can be variable and low, necessitating improvements in the production host. sci-hub.senih.gov

Strain engineering strategies can involve modifying the native producer organism or developing heterologous expression systems in more amenable hosts. nih.gov Techniques such as rational metabolic engineering, directed evolution, and synthetic biology tools can be employed to enhance the flux towards this compound biosynthesis, reduce competing pathways, and improve tolerance to production conditions. nih.gov

Genetic manipulation can focus on overexpressing key enzymes in the biosynthetic pathway, disrupting genes involved in the production of unwanted byproducts, and optimizing regulatory elements. nih.gov Furthermore, exploring different fermentation conditions, media composition, and process parameters in conjunction with engineered strains can significantly impact the final yield and productivity. mdpi.com The aim is to develop robust and high-yielding microbial cell factories for the efficient and cost-effective production of this compound. nih.govdntb.gov.ua

Q & A

Q. What is the primary mechanism of action of Pencolide against Entamoeba histolytica?

this compound exerts its antiamebic activity by selectively inhibiting cystathionine β-synthase (CS), a key enzyme in the cysteine biosynthesis pathway of E. histolytica. This inhibition disrupts cysteine metabolism, leading to cell death in cysteine-deprived conditions. Methodologically, this was established through in vitro enzyme inhibition assays (IC50 values of 233 µM for CS1 and 217 µM for CS3) and comparative cell viability studies in cysteine-supplemented versus cysteine-deprived media .

Q. How does this compound's selectivity for E. histolytica over mammalian cells compare to existing antiamebic agents?

this compound demonstrates a selectivity index (SI) of 6.7 for E. histolytica compared to mammalian MRC-5 cells (EC50 of 1,900 µM vs. 283 µM in cysteine-deprived media). This selectivity was quantified using dose-response assays and cytotoxicity profiling, with statistical validation via Student’s t-test (p < 0.05). Its SI exceeds that of metronidazole derivatives, which often exhibit narrow therapeutic windows .

Q. What experimental models are used to validate this compound's cysteine-dependent activity?

Researchers employ dual-condition cultures:

- Cysteine-supplemented (+) media to mimic host environments.

- Cysteine-deprived (–) media to simulate parasitic stress. Antiamebic activity is measured via IC50 values (283 µM in Cys[–] vs. 2,140 µM in Cys[+]), with cysteine dependency index (CDI) calculations (CDI = 7.6). These models are critical for distinguishing target-specific effects from nonspecific toxicity .

Advanced Research Questions

Q. How do discrepancies in this compound’s activity across cysteine conditions inform its mechanism of action?

Despite weaker CS inhibition by this compound-cysteine adducts (detected via LC-MS), the compound retains antiamebic activity in Cys[+] media (ED50 ~2,140 µM). This suggests a dual mechanism: (1) direct CS inhibition in Cys[–] conditions and (2) adduct-mediated toxicity in Cys[+] environments. Researchers used proteomic profiling and molecular docking to identify off-target interactions, though these remain unconfirmed .

Q. What methodological challenges arise in optimizing this compound’s efficacy for in vivo applications?

Key challenges include:

- Bioavailability : this compound’s Michael acceptor moiety reacts with plasma thiols, reducing effective concentrations. Stability assays (e.g., HPLC under physiological conditions) guide derivatization strategies.

- Target specificity : RNAi knockdown of CS in E. histolytica confirmed CS as the primary target, but transcriptomic analysis revealed compensatory upregulation of other cysteine salvage pathways, necessitating combination therapies .

Q. How can contradictions in this compound’s cytotoxicity profile be resolved during lead optimization?

While this compound shows low mammalian cytotoxicity (EC50 >1,900 µM), batch-to-batch variability in fungal-derived samples (e.g., FKI-7363 strain) complicates reproducibility. Advanced purification protocols (e.g., reverse-phase HPLC coupled with NMR validation) and synthetic route development (e.g., total organic synthesis) are employed to ensure compound integrity. Structural analogs with reduced electrophilicity are under investigation to mitigate off-target effects .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response data?

Nonlinear regression models (e.g., four-parameter logistic curves) are used to calculate IC50/EC50 values. For comparative studies (e.g., cysteine dependency), ANOVA with post-hoc Tukey tests validates significance across media conditions. Researchers must report 95% confidence intervals and power analyses (α = 0.05, β = 0.2) to ensure robustness .

Methodological Guidelines

-

PICOT Framework for Study Design :

- Population : Entamoeba histolytica trophozoites (strain HM-1:IMSS).

- Intervention : this compound (0–3,000 µM) in Cys[+] vs. Cys[–] media.

- Comparison : Metronidazole, auranofin.

- Outcome : CS inhibition (enzymatic assay), cell viability (trypan blue exclusion).

- Time : 48-hour incubation for IC50 determination .

-

Data Contradiction Analysis :

Conflicting results (e.g., adduct activity in Cys[+]) require orthogonal validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.